molecular formula C13H11N3 B13106073 2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile

2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile

Cat. No.: B13106073
M. Wt: 209.25 g/mol
InChI Key: SNIYQWQCWRZUTD-UHFFFAOYSA-N
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Description

2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a malononitrile group attached to a 6-methylindole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 6-methylindole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amino derivatives of the malononitrile group.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The compound’s nitrile groups can participate in nucleophilic addition reactions, leading to the formation of active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile
  • 2-((1H-indol-3-yl)methyl)malononitrile
  • 2-((6-Bromo-1H-indol-3-yl)methyl)malononitrile

Uniqueness

2-((6-Methyl-1H-indol-3-yl)methyl)malononitrile is unique due to the presence of the 6-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-[(6-methyl-1H-indol-3-yl)methyl]propanedinitrile

InChI

InChI=1S/C13H11N3/c1-9-2-3-12-11(5-10(6-14)7-15)8-16-13(12)4-9/h2-4,8,10,16H,5H2,1H3

InChI Key

SNIYQWQCWRZUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C#N)C#N

Origin of Product

United States

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